3-[1-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide
Description
Properties
IUPAC Name |
3-[1-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3S/c1-15(2)25-20(31)12-13-29-22(33)18-6-4-5-7-19(18)30-23(29)27-28-24(30)34-14-21(32)26-17-10-8-16(3)9-11-17/h4-11,15H,12-14H2,1-3H3,(H,25,31)(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNHQGLTPVRIMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[1-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 490.6 g/mol. Its structure features a triazoloquinazoline core which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N6O3S |
| Molecular Weight | 490.6 g/mol |
| CAS Number | 1105237-19-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the triazole and quinazoline moieties allows for potential binding interactions that may inhibit or modulate enzyme activity.
Potential Targets:
- Enzymes : The compound may exhibit inhibitory effects on enzymes involved in various metabolic pathways.
- Receptors : It could potentially act as a ligand for specific receptors, influencing cellular signaling pathways.
Biological Activity
Recent studies have suggested that compounds with similar structural frameworks exhibit a range of biological activities including:
- Anticancer Activity : Compounds containing triazole and quinazoline structures have been shown to possess cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against bacterial and fungal strains.
Case Studies
- Cytotoxicity Assays : In vitro studies on derivatives of quinazoline showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were reported in the range of , indicating moderate to high potency.
- Enzyme Inhibition Studies : A series of related compounds were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds exhibited IC50 values ranging from to , suggesting potential use in treating neurodegenerative diseases such as Alzheimer’s.
Research Findings
Research has indicated that modifications to the structure can significantly alter the biological activity of the compound. For example:
- Substituent Variations : The introduction of different functional groups on the aromatic rings has been shown to enhance or diminish activity against specific targets.
Comparison with Similar Compounds
Key Observations :
- Substitution with propenyl or pyridinyl groups () reduces molecular weight but may compromise target specificity due to fewer hydrogen-bonding sites .
Bioactivity and Mode of Action
While direct bioactivity data for the target compound are unavailable, insights from analogues suggest:
- Anticancer Potential: Sulfonamide derivatives () inhibit cancer cell proliferation via thioredoxin reductase inhibition, a mechanism plausible for the target compound due to its sulfanyl group .
- Enzyme Inhibition : Pyrazoline benzenesulfonamides () target carbonic anhydrase isoforms, implying that the triazoloquinazoline core may similarly interact with metalloenzymes .
- Similarity Indexing : Compounds with >70% structural similarity (e.g., via Tanimoto coefficients) often share bioactivity profiles (). The target compound’s 4-methylphenyl group may enhance selectivity over benzylcarbamoyl analogues .
Analytical Characterization
- NMR and LCMS : As shown in –2, the target compound’s 1H/13C-NMR would exhibit distinct shifts for the triazoloquinazoline protons (δ 7.5–8.5 ppm) and sulfanyl methylene (δ 3.0–3.5 ppm). LCMS-based molecular networking () could cluster it with other triazoloquinazoline derivatives based on cosine scores >0.8 .
- Solubility : The propenyl analogue () has low aqueous solubility (45.7 µg/mL), suggesting the target compound may require formulation optimization for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
